molecular formula C8H15NO2S B13164224 Spiro[3.4]octane-5-sulfonamide

Spiro[3.4]octane-5-sulfonamide

Cat. No.: B13164224
M. Wt: 189.28 g/mol
InChI Key: XIUUOTNBZHADGO-UHFFFAOYSA-N
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Description

Spiro[34]octane-5-sulfonamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3One common approach is the annulation of cyclopentane and a four-membered ring . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for spiro[3.4]octane-5-sulfonamide are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octane-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Spiro[3.4]octane-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.4]octane-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.4]octane-5-sulfonamide is unique due to its specific ring size and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

spiro[3.4]octane-8-sulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11)

InChI Key

XIUUOTNBZHADGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)S(=O)(=O)N

Origin of Product

United States

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